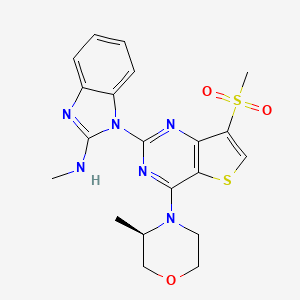
Atr-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-23 involves the preparation of thieno[3,2-d]pyrimidine derivatives. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization to introduce various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification through crystallization or chromatography and rigorous quality control to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Atr-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Atr-IN-23 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for DDR-deficient cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Mechanism of Action
Atr-IN-23 exerts its effects by inhibiting ATR kinase, which plays a crucial role in the DNA damage response. By inhibiting ATR, this compound prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ATR and its substrates, such as checkpoint kinase 1 (CHK1) and RAD50 .
Comparison with Similar Compounds
Ceralasertib (AZD6738): Another ATR inhibitor with similar antiproliferative effects.
ETP-46464: An inhibitor of ataxia telangiectasia mutated kinase.
NU6027: A potent inhibitor of ATR kinase.
Uniqueness of Atr-IN-23: this compound is unique due to its high selectivity and potency as an ATR inhibitor, with an IC50 value of 1.5 nM. This makes it particularly effective in targeting DDR-deficient cancers, providing a valuable tool for both research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N6O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |
InChI Key |
ILKWBAFOIJQVMU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


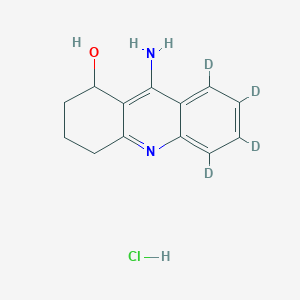
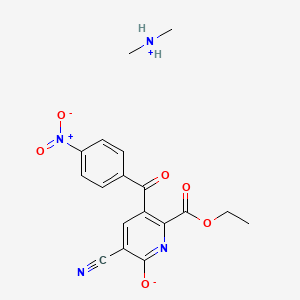
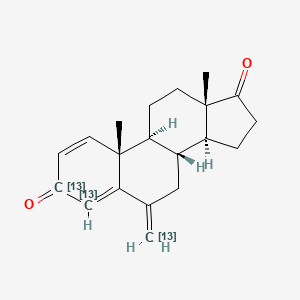
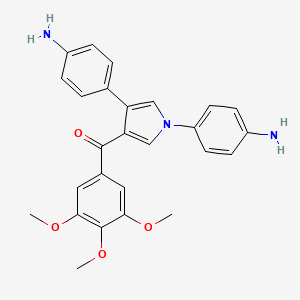
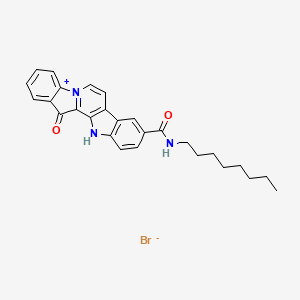
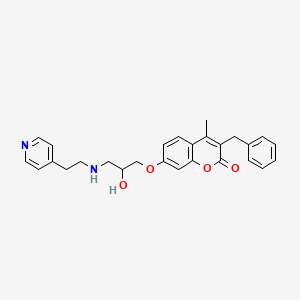
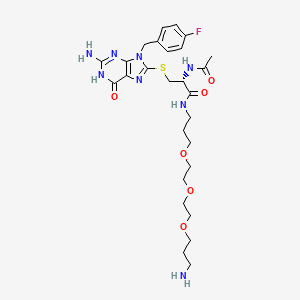
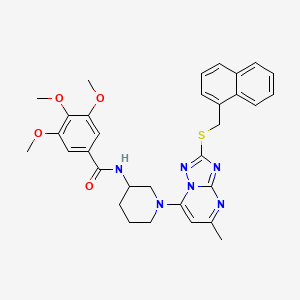

![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
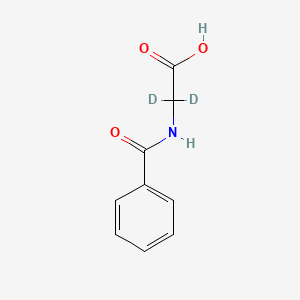
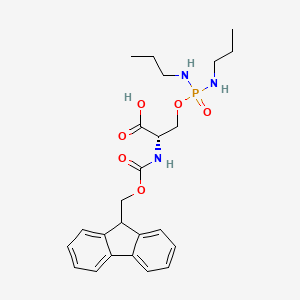
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
